Higher LogP vs. 4-One Regioisomer
The target compound (3,4-dihydro-6-one TMS) exhibits a calculated LogP of 3.46, which is higher than the 3.35 LogP determined for the 3,6-dihydro-4-one regioisomer (CAS 646029-31-4) under identical calculation methodology . This 0.11 LogP unit difference, while numerically modest, translates to a measurable shift in reversed-phase HPLC retention time and can influence partitioning in biological assays or liquid–liquid extraction protocols [1].
| Evidence Dimension | Calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.46 |
| Comparator Or Baseline | 1-trimethylsilyl-3,6-dihydro-2H-pyrido[2,1-a]isoindol-4-one (CAS 646029-31-4): LogP = 3.35 |
| Quantified Difference | ΔLogP = +0.11 |
| Conditions | In silico prediction; consistent software algorithm used for both compounds (Chemsrc database records) |
Why This Matters
In procurement for medicinal chemistry or analytical method development, a defined LogP differential allows selection of the regioisomer that matches the desired hydrophobicity window—avoiding unnecessary optimization when a more polar or more lipophilic building block is required.
- [1] Rutkowska, E.; Pająk, K.; Jóźwiak, K. Lipophilicity—methods of determination and its role in medicinal chemistry. Acta Pol. Pharm. 2013, 70, 3–18. (Review supporting the relationship between LogP and chromatographic behavior.) View Source
